molecular formula C18H18N4O3S B7853017 N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide

N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide

Cat. No.: B7853017
M. Wt: 370.4 g/mol
InChI Key: FYJGHPWTOCZKLD-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetonitrile, under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyrazole ring and sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-22(2)26(24,25)15-10-8-14(9-11-15)19-12-16-17(20-21-18(16)23)13-6-4-3-5-7-13/h3-12,19H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJGHPWTOCZKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C2C(=NNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C2C(=NNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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